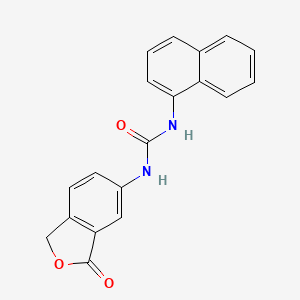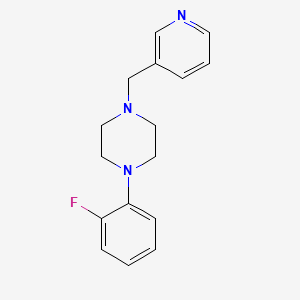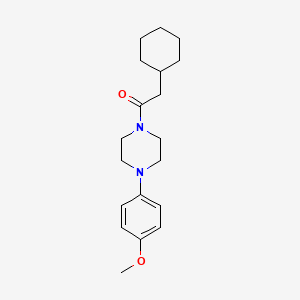
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea, also known as NBUDU, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. NBUDU is a urea derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea is not fully understood, but it is thought to involve the inhibition of specific enzymes or signaling pathways. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been shown to exhibit various biochemical and physiological effects in scientific research studies. These effects include anti-inflammatory activity, anti-cancer properties, and anti-diabetic activity. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been shown to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea also exhibits a range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, one limitation of using N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for research on N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea. One area of investigation could be the development of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea derivatives with improved pharmacological properties. Another area of research could be the investigation of the molecular mechanisms underlying N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea's anti-inflammatory, anti-cancer, and anti-diabetic properties. Additionally, N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea could be investigated for its potential as a therapeutic agent in other disease states, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea involves the reaction of 3-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid with 1-naphthylamine in the presence of carbonyldiimidazole. The resulting product is then treated with urea to yield N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea. The synthesis method has been optimized to produce high yields of N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea with good purity.
Scientific Research Applications
N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has been investigated for its potential as a therapeutic agent in various scientific research studies. One study found that N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea had anti-cancer properties by inducing apoptosis in cancer cells. N-1-naphthyl-N'-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea has also been investigated for its potential as an anti-diabetic agent, as it was found to improve glucose tolerance in animal models.
properties
IUPAC Name |
1-naphthalen-1-yl-3-(3-oxo-1H-2-benzofuran-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-18-16-10-14(9-8-13(16)11-24-18)20-19(23)21-17-7-3-5-12-4-1-2-6-15(12)17/h1-10H,11H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWRZZASCVMIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5686320.png)


![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)
![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B5686345.png)

![1-[(2,3,5,6-tetrafluoro-4-pyridinyl)oxy]-2,5-pyrrolidinedione](/img/structure/B5686365.png)
![2,2'-[(2,6-difluorobenzyl)imino]diethanol](/img/structure/B5686374.png)
![N-(2-methoxyethyl)-3-({1-[1-methyl-2-(2-pyridinyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5686378.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5686396.png)
![N-(2-chlorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5686413.png)
